molecular formula C21H19ClFN3O3 B13098535 7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline

7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline

Cat. No.: B13098535
M. Wt: 415.8 g/mol
InChI Key: USZXELLETBCDLL-UHFFFAOYSA-N
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Description

“7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 3-chloropropoxy group: This step may involve nucleophilic substitution reactions using 3-chloropropanol or its derivatives.

    Attachment of the indole moiety: This can be done through etherification reactions using 4-fluoro-2-methyl-1H-indole and suitable coupling agents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.

    Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

“7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to the formation of reduced quinazoline derivatives.

Scientific Research Applications

“7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” may have several scientific research applications, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its biological activity, such as its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Exploring its therapeutic potential in treating diseases like cancer, inflammation, or neurological disorders.

    Industry: Evaluating its use in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of “7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” would depend on its specific biological target. Potential mechanisms may include:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline: Lacks the 3-chloropropoxy group.

    7-(3-Chloropropoxy)-4-((4-fluoro-1H-indol-5-yl)oxy)-6-methoxyquinazoline: Lacks the 2-methyl group on the indole moiety.

    7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)quinazoline: Lacks the methoxy group at the 6-position.

Uniqueness

“7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H19ClFN3O3

Molecular Weight

415.8 g/mol

IUPAC Name

7-(3-chloropropoxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline

InChI

InChI=1S/C21H19ClFN3O3/c1-12-8-13-15(26-12)4-5-17(20(13)23)29-21-14-9-18(27-2)19(28-7-3-6-22)10-16(14)24-11-25-21/h4-5,8-11,26H,3,6-7H2,1-2H3

InChI Key

USZXELLETBCDLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCCl

Origin of Product

United States

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